molecular formula C9H5LiN2O3 B6218095 lithium(1+) 2-(pyridin-4-yl)-1,3-oxazole-4-carboxylate CAS No. 2751614-45-4

lithium(1+) 2-(pyridin-4-yl)-1,3-oxazole-4-carboxylate

Cat. No.: B6218095
CAS No.: 2751614-45-4
M. Wt: 196.1
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Description

Lithium(1+) 2-(pyridin-4-yl)-1,3-oxazole-4-carboxylate is a compound that combines lithium with a heterocyclic structure containing both pyridine and oxazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of lithium(1+) 2-(pyridin-4-yl)-1,3-oxazole-4-carboxylate typically involves the formation of the oxazole ring followed by the introduction of the lithium ion. One common method is the cyclization of a suitable precursor, such as a pyridine derivative, with an appropriate carboxylate source under controlled conditions. The reaction may involve the use of catalysts and specific temperature and pressure conditions to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

Lithium(1+) 2-(pyridin-4-yl)-1,3-oxazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.

    Reduction: Reduction reactions can be carried out using suitable reducing agents.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

Lithium(1+) 2-(pyridin-4-yl)-1,3-oxazole-4-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is investigated for its use in materials science, particularly in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of lithium(1+) 2-(pyridin-4-yl)-1,3-oxazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The lithium ion can modulate various biochemical processes, while the oxazole and pyridine rings can interact with biological macromolecules, influencing their function. These interactions can lead to changes in cellular processes, contributing to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other lithium-containing heterocycles and derivatives of pyridine and oxazole. Examples include lithium(1+) ion 3-[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]propanoate and other pyridine-oxazole derivatives.

Uniqueness

Lithium(1+) 2-(pyridin-4-yl)-1,3-oxazole-4-carboxylate is unique due to its specific combination of lithium with the pyridine and oxazole rings, which imparts distinct chemical and biological properties

Properties

CAS No.

2751614-45-4

Molecular Formula

C9H5LiN2O3

Molecular Weight

196.1

Purity

95

Origin of Product

United States

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